molecular formula C17H15ClN2O5S B2388513 N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1704613-43-3

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2388513
CAS No.: 1704613-43-3
M. Wt: 394.83
InChI Key: GMYTUEPBJZBBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a chlorophenyl sulfonyl group, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d][1,3]dioxole ring, the introduction of the chlorophenyl sulfonyl group, and the construction of the azetidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in various industrial processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide include:

  • N-(benzo[d][1,3]dioxol-5-yl)-3-((4-methylphenyl)sulfonyl)azetidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)sulfonyl)azetidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c18-11-1-4-13(5-2-11)26(22,23)14-8-20(9-14)17(21)19-12-3-6-15-16(7-12)25-10-24-15/h1-7,14H,8-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYTUEPBJZBBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.